molecular formula C13H8O6 B023591 Norathyriol CAS No. 3542-72-1

Norathyriol

Cat. No.: B023591
CAS No.: 3542-72-1
M. Wt: 260.20 g/mol
InChI Key: ZHTQCPCDXKMMLU-UHFFFAOYSA-N
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Description

Norathyriol, also known as 1,3,6,7-tetrahydroxyxanthone, is a naturally occurring polyphenolic xanthone. It is a metabolite of mangiferin, a compound found in various herbal plants, particularly in the mango tree (Mangifera indica). This compound has garnered significant attention due to its wide range of biological and pharmacological properties, including antioxidant, anticancer, antimicrobial, and anti-inflammatory activities .

Mechanism of Action

Target of Action

Norathyriol, a metabolite of mangiferin , primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme that negatively regulates insulin signaling . By inhibiting PTP1B, this compound can potentially improve insulin resistance and type 2 diabetes .

Mode of Action

This compound acts as a competitive inhibitor of PTP1B . It blocks the PTP1B-mediated dephosphorylation of the insulin receptor . This inhibition enhances insulin signaling, thereby improving glucose homeostasis and insulin sensitivity .

Biochemical Pathways

This compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition prevents the dephosphorylation of the insulin receptor, thus enhancing insulin signaling . The enhanced insulin signaling can lead to improved glucose homeostasis and insulin sensitivity .

Pharmacokinetics

This compound is well absorbed in the body, with an absolute bioavailability of 30.4% . It undergoes extensive phase ii metabolism, including processes like dehydroxylation, ring cleavage, glycosidation, glucuronidation, methylation, and sulfation . These metabolic processes can affect the bioavailability of this compound .

Result of Action

The inhibition of PTP1B by this compound leads to improved glucose homeostasis and insulin sensitivity . This can potentially reverse obesity- and high-fat-diet-induced insulin resistance . The beneficial effects of this compound are abolished in ptp1b-deficient mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability in aqueous solutions can be enhanced by encapsulating it in micelles . Moreover, the bioactivity of this compound, determined by its low bioavailability in the small intestine and extensive metabolism due to colon action, makes it a natural interesting product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norathyriol can be synthesized through several methods. One efficient method involves the use of 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene as starting materials. The synthesis proceeds through a three-step sequence involving Friedel–Crafts acylation, cyclization, and demethylation . Another method uses 4,6-dimethoxy-2-hydroxybenzaldehyde and 4,5-dibromo-1,2-dimethoxybenzene, catalyzed by palladium (II) chloride, followed by demethylation with pyridine hydrochloride .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and catalysts, along with mild reaction conditions, makes these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Norathyriol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Alkylated or acylated xanthones.

Scientific Research Applications

Norathyriol has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Mangiferin
  • Isomangiferin
  • Gentisin
  • Bellidifolin

Norathyriol’s unique combination of hydroxyl groups and its aglycone structure contribute to its potent biological activities and make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,3,6,7-tetrahydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTQCPCDXKMMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188901
Record name Norathyriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3542-72-1
Record name Norathyriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3542-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norathyriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norathyriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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